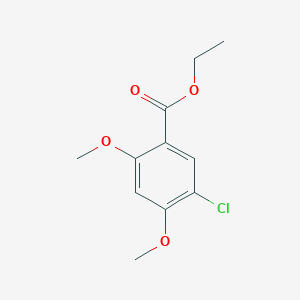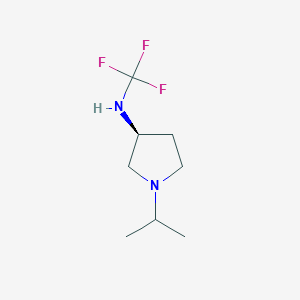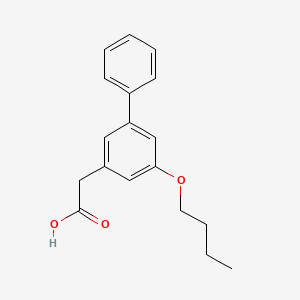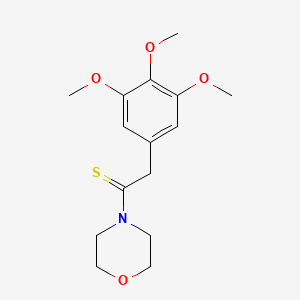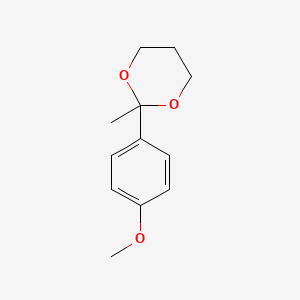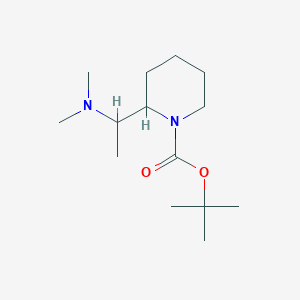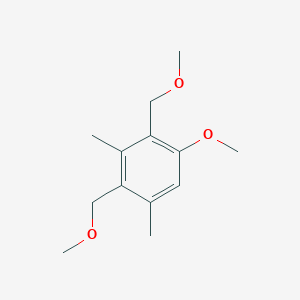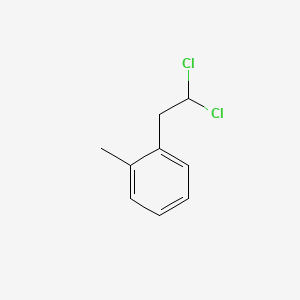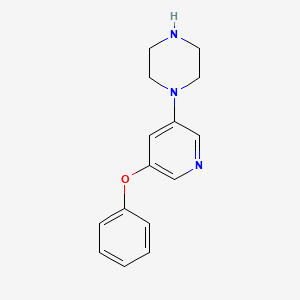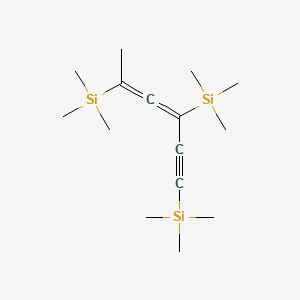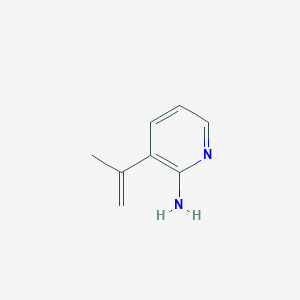
2-Pyridinamine, 3-(1-methylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, 3-(1-methylethenyl)- is a heterocyclic organic compound with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol. This compound is characterized by a pyridine ring substituted with an amino group at the 2-position and an isopropenyl group at the 3-position. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-(1-methylethenyl)- typically involves the reaction of 2-aminopyridine with isopropenyl derivatives under controlled conditions. One common method includes the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at temperatures ranging from 120°C to 160°C for 16-20 hours .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction mixture is typically subjected to multiple purification steps, including recrystallization and distillation, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinamine, 3-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
2-Pyridinamine, 3-(1-methylethenyl)- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, 3-(1-methylethenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor binding, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinamine, 3-methyl-: Similar in structure but with a methyl group instead of an isopropenyl group.
3-Pyridinamine, 4-methyl-2-(1-methylethenyl)-: Another derivative with additional methyl substitution.
Uniqueness
2-Pyridinamine, 3-(1-methylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H10N2 |
|---|---|
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
3-prop-1-en-2-ylpyridin-2-amine |
InChI |
InChI=1S/C8H10N2/c1-6(2)7-4-3-5-10-8(7)9/h3-5H,1H2,2H3,(H2,9,10) |
Clé InChI |
RHRYSRPGXDMUNO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=C(N=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


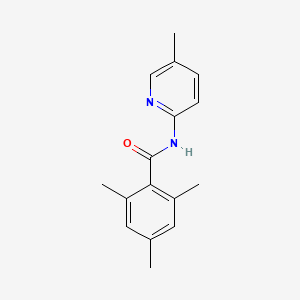
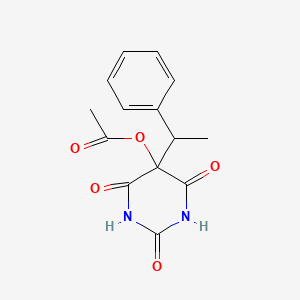
![3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine](/img/structure/B13955818.png)
